1,2-Bis(4-bromomethylphenyl)benzene
CAS No.: 55759-13-2
Cat. No.: VC19607616
Molecular Formula: C20H16Br2
Molecular Weight: 416.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55759-13-2 |
|---|---|
| Molecular Formula | C20H16Br2 |
| Molecular Weight | 416.1 g/mol |
| IUPAC Name | 1,2-bis[4-(bromomethyl)phenyl]benzene |
| Standard InChI | InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2 |
| Standard InChI Key | CQZFOAQNRXXQOK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
Introduction
Structural and Chemical Characteristics
1,2-Bis(4-bromomethylphenyl)benzene consists of a central benzene ring with two 4-bromomethylphenyl substituents attached at the 1 and 2 positions. The molecular formula is C₂₀H₁₆Br₂, and its structure features:
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Core benzene ring with two para-substituted bromomethyl groups.
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Bromomethyl (-CH₂Br) groups at the 4-positions of each phenyl substituent, enabling nucleophilic substitution or cross-coupling reactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular formula | C₂₀H₁₆Br₂ |
| Molecular weight | 413.12 g/mol |
| Substituent positions | 4-bromomethyl groups on phenyl rings attached to central benzene (1,2) |
Synthesis Pathways
The synthesis of 1,2-bis(4-bromomethylphenyl)benzene is hypothesized to involve multi-step strategies analogous to those used for related bis(bromomethyl)benzenes. Two plausible routes are outlined below:
Route 1: Suzuki-Miyaura Coupling
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Preparation of 4-bromomethylphenyl boronic acid: Bromination of 4-methylphenylboronic acid followed by oxidation.
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Cross-coupling: Reaction with 1,2-dibromobenzene under palladium catalysis to form the biaryl structure.
Route 2: Friedel-Crafts Alkylation
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Formation of 4-bromomethylphenyl intermediates: Bromination of toluene derivatives using N-bromosuccinimide (NBS) or HBr.
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Alkylation: Attachment of these intermediates to a central benzene ring via Friedel-Crafts alkylation, though steric hindrance may necessitate alternative catalysts.
Reactivity and Functionalization
The bromomethyl groups in 1,2-bis(4-bromomethylphenyl)benzene serve as reactive sites for further transformations:
Nucleophilic Substitution
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Alkoxylation: Reaction with alcohols or amines to form ethers or amines.
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Grignard Reactions: Formation of extended carbon chains via organometallic reagents.
Cross-Coupling Reactions
| Reaction | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl or heteroaryl derivatives |
| Ullmann Coupling | CuI, L-proline, DMSO, 120°C | C-C bond formation |
Applications in Materials Science and Organic Synthesis
Polymer Synthesis
Bromomethyl groups enable polymerization via nickel-catalyzed coupling, as demonstrated in analogous systems (e.g., 1,2-bis(bromomethyl)benzene yields polymers with high thermal stability) .
Ligand Design
The compound’s bromomethyl groups can be functionalized into tridentate ligands for metal complexes, enhancing catalytic activity in organic transformations .
Macrocyclic Synthesis
Bromomethyl groups act as electrophiles for Diels-Alder reactions, facilitating the construction of macrocycles or cyclophanes .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
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Steric Hindrance: The 1,2-substitution pattern may limit accessibility of reactive sites.
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Synthetic Optimization: Development of catalytic systems to improve coupling efficiencies.
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Functional Derivatives: Exploration of sulfonamide or ether derivatives for biological activity.
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